Thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate
Thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 4-ethyloxane-4-carboxylate
Abstract
The thermodynamic stability of heterocyclic compounds is a cornerstone of modern drug design and development, directly influencing molecular conformation, receptor binding affinity, and metabolic fate. This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate, a representative 4,4-disubstituted oxane. We delve into the foundational principles of conformational analysis, focusing on the intricate balance of steric and stereoelectronic forces that dictate the molecule's preferred three-dimensional structure. This whitepaper outlines both robust computational methodologies and detailed experimental protocols for the empirical determination of conformational equilibria. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for professionals seeking to understand and predict the behavior of substituted saturated heterocycles in chemical and biological systems.
Introduction: The Imperative of Conformational Stability
Saturated heterocyclic scaffolds, such as the oxane (tetrahydropyran) ring, are prevalent motifs in a vast array of pharmaceuticals and biologically active natural products. Their conformational preferences are not merely academic curiosities; they are critical determinants of biological function. The spatial arrangement of substituents on these rings dictates how a molecule presents its pharmacophoric features to a biological target, thereby governing its efficacy and selectivity.
Methyl 4-ethyloxane-4-carboxylate serves as an exemplary model for exploring the principles of thermodynamic stability in geminally disubstituted six-membered rings. Understanding the equilibrium between its possible conformations is crucial for predicting its physicochemical properties and potential interactions in a biological milieu. Thermodynamic stability, quantified by the Gibbs free energy (ΔG), represents the overall energy state of a system, integrating both enthalpic (ΔH) and entropic (ΔS) contributions.[1][2] A lower Gibbs free energy corresponds to a more stable, and thus more populated, conformational state at equilibrium.[3][4]
This guide will systematically deconstruct the contributing factors to the stability of this molecule, propose a hypothesis for its lowest-energy conformation, and provide detailed workflows for its validation.
Theoretical Framework: Forces at Play in the Oxane Ring
The thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate is primarily a function of its conformational isomerism. Like cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[5][6][7] The presence of an endocyclic oxygen atom, however, introduces unique stereoelectronic effects that must be considered alongside classical steric interactions.
The Chair Conformation and Ring Inversion
The oxane ring can exist in two principal chair conformations that interconvert via a higher-energy "boat" or "twist-boat" transition state. This process, known as ring inversion, results in the exchange of all axial and equatorial substituent positions. For a 4,4-disubstituted oxane, this equilibrium is non-degenerate, meaning the two chair forms possess different energies.
The central challenge is to determine which of the two substituents—the ethyl group or the methyl carboxylate group—prefers the equatorial position. The answer lies in the energetic penalty associated with placing each group in the more sterically hindered axial position.
Dominant Destabilizing Factor: 1,3-Diaxial Interactions
The most significant source of steric strain for an axial substituent in a chair conformation is the repulsive van der Waals interaction with the other two axial atoms on the same face of the ring.[8][9] These are termed 1,3-diaxial interactions.[10][11][12][13] In the case of Methyl 4-ethyloxane-4-carboxylate, an axial group at the C4 position will interact with the axial hydrogens at the C2 and C6 positions. The magnitude of this steric strain is directly related to the size of the axial group.[8][14]
The Anomeric Effect: A Consideration
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring heteroatom) to occupy the axial position, a phenomenon that defies simple steric arguments.[15][16] This stereoelectronic effect arises from a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[17][18] While the substituents in Methyl 4-ethyloxane-4-carboxylate are at the C4 position and thus do not experience a primary anomeric effect, it is a crucial concept to acknowledge in the broader context of oxane chemistry.
Predicting the Stable Conformer of Methyl 4-ethyloxane-4-carboxylate
The conformational equilibrium of this molecule is dictated by the ring inversion between two chair forms, as illustrated below. The key to predicting the favored conformer is to assess the relative steric bulk of the ethyl and methyl carboxylate groups.
Caption: Conformational equilibrium of Methyl 4-ethyloxane-4-carboxylate.
To quantify the steric preference, chemists use A-values, which represent the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater energetic penalty for occupying the axial position.
| Substituent | Typical A-value (kcal/mol) | Rationale |
| Ethyl (-CH₂CH₃) | ~1.75 | The rotating methyl group creates significant steric clash with axial hydrogens. |
| Methyl Carboxylate (-COOCH₃) | ~1.1 - 1.3 | The planar ester group can orient itself to minimize some interaction, but still presents considerable bulk. |
Hypothesis: Since the ethyl group has a larger A-value than the methyl carboxylate group, it experiences greater 1,3-diaxial strain.[10][12] Consequently, the thermodynamic equilibrium will strongly favor Conformer B , which places the bulkier ethyl group in the less-hindered equatorial position to minimize overall steric strain in the molecule.
The following sections provide detailed protocols to test this hypothesis.
Experimental Workflow for Stability Determination
A conclusive determination of thermodynamic stability requires empirical evidence. The following workflow outlines a logical progression from synthesis to characterization and analysis.
Caption: Experimental and computational workflow for assessing thermodynamic stability.
Proposed Synthesis of Methyl 4-ethyloxane-4-carboxylate
As no direct synthesis is prominently reported, a plausible route can be adapted from known organic transformations.[19][20][21][22]
Protocol: Synthesis via Grignard Addition and Esterification
-
Starting Material: Begin with Methyl 4-oxocyclohexane-1-carboxylate.
-
Protection (Optional but Recommended): Protect the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) to prevent reaction with the Grignard reagent.
-
Grignard Reaction: React the protected starting material with ethylmagnesium bromide (EtMgBr). This will add an ethyl group to the C4 position. A subsequent acidic workup will remove the protecting group and yield 4-ethyl-4-hydroxycyclohexanecarboxylic acid.
-
Oxacyclization (Intramolecular Williamson Ether Synthesis): Convert the hydroxyl group to a better leaving group (e.g., a tosylate using TsCl, pyridine). Then, under basic conditions, the carboxylate anion can act as a nucleophile to displace the tosylate, forming the oxane ring. This step may require optimization.
-
Esterification: Convert the resulting carboxylic acid to the methyl ester using a standard method such as Fischer esterification (methanol with a catalytic amount of sulfuric acid) or by using a milder agent like trimethyloxonium tetrafluoroborate.[19]
-
Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Variable-Temperature (VT) NMR Spectroscopy
This technique allows for the direct observation and quantification of the two chair conformers.
-
Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, d₈-toluene, or deuterated dichloromethane, CD₂Cl₂).
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (~298 K). At this temperature, ring inversion is rapid on the NMR timescale, and the spectrum will show a single set of time-averaged peaks.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Coalescence: Observe the broadening of key peaks as the rate of ring inversion slows and approaches the NMR timescale. The temperature at which distinct peaks merge into a single broad peak is the coalescence temperature.
-
Slow-Exchange Regime: Continue to lower the temperature until the ring inversion is slow enough that two distinct sets of peaks are visible, one for each conformer. This is typically below -60 °C.
-
Quantification: At the lowest achievable temperature in the slow-exchange regime, carefully integrate the signals corresponding to the major and minor conformers. The ratio of the integrals directly corresponds to the equilibrium constant, K_eq = [Major Conformer] / [Minor Conformer].
-
Calculation of ΔG°: Use the Gibbs free energy equation to determine the energy difference between the conformers: ΔG° = -RTln(K_eq) where R is the universal gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the measurement was taken.
Computational Protocol for Stability Assessment
Computational chemistry provides a powerful, complementary approach to predicting and understanding conformational preferences.[23][24][25] Density Functional Theory (DFT) is a robust method for obtaining accurate energetic data.
Caption: Workflow for DFT-based conformational analysis.
Protocol: DFT Calculations
-
Structure Generation: Using a molecular modeling program, build 3D structures of both chair conformers of Methyl 4-ethyloxane-4-carboxylate (one with axial ethyl, the other with axial methyl carboxylate).
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this purpose is DFT with the B3LYP functional and the 6-31G* basis set. This step finds the lowest energy geometry for each starting conformation.
-
Frequency Calculation: At the same level of theory, perform a vibrational frequency calculation on each optimized structure.
-
Causality: This step is critical for two reasons. First, it confirms that the optimized structure is a true energy minimum (a stable state) on the potential energy surface, which is indicated by the absence of any imaginary frequencies. Second, the calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G) at a specific temperature (e.g., 298.15 K).[1][2]
-
-
Energy Extraction: From the output files, extract the final electronic energies and the thermally corrected Gibbs free energies for both conformers.
-
Analysis: Calculate the difference in Gibbs free energy (ΔΔG) between the two conformers. The conformer with the lower energy is predicted to be the more stable and thus more abundant at equilibrium.
Data Synthesis and Interpretation
Table 1: Predicted and Measured Thermodynamic Data
| Parameter | Computational (DFT) | Experimental (VT-NMR) |
| Most Stable Conformer | Ethyl Equatorial | Ethyl Equatorial |
| Equilibrium Constant (K_eq) | Calculated from ΔG | Measured from integrals |
| ΔG° (kcal/mol) | ΔG(Axial-Et) - ΔG(Eq-Et) | -RTln(K_eq) |
| Population at 298K (%) | Calculated via Boltzmann | Calculated from K_eq |
A strong correlation between the DFT-calculated ΔG° and the value derived from VT-NMR would provide high confidence in the results. The expected outcome is a positive ΔG° value of approximately 0.4-0.6 kcal/mol, indicating that the conformer with the axial ethyl group is less stable, confirming our initial hypothesis. This energy difference would translate to an equilibrium mixture containing a significant majority of the equatorial-ethyl conformer at room temperature. The balance between enthalpy and entropy often plays a role; while enthalpy (steric strain) typically dominates such conformational equilibria, entropic factors related to rotational freedom can make minor contributions.[26][27][28][29]
Conclusion
The thermodynamic stability of Methyl 4-ethyloxane-4-carboxylate is governed by a well-understood but critical principle: the minimization of 1,3-diaxial steric strain. The bulkier ethyl group exhibits a strong preference for the equatorial position, rendering this conformer the thermodynamically favored species. This guide has provided the theoretical underpinnings for this prediction, along with detailed, actionable protocols for its experimental and computational validation. For researchers in drug development, a deep understanding of these foundational stability principles is indispensable for designing molecules with the optimal three-dimensional architecture for biological activity and favorable ADME properties.
References
- Enthalpy–Entropy Compensation in Biomolecular Recognition: A Comput
- Entropy-enthalpy compensation: Conformational fluctuation and induced-fit. The Journal of Chemical Physics.
- Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. YouTube.
- The Molecular Origin of Enthalpy/Entropy Compensation in Biomolecular Recognition. ChemRxiv.
- ENTHALPY-ENTROPY COMPENSATION AND COOPERATIVITY AS THERMODYNAMIC EPIPHENOMENA OF STRUCTURAL FLEXIBILITY IN LIGAND-RECEPTOR INTERACTIONS. PMC, NIH.
- Entropy—enthalpy compens
- Conformational Isomerism: Stability and Energy Bars. Solubility of Things.
- Gibbs free energy.
- 4.4 Substituted Cyclohexanes. Organic Chemistry I - KPU Pressbooks.
- Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Central Washington University.
- Explain the concept of 1,3-diaxial interaction in cyclohexane and how it affects the stability and c... Show More. Proprep.
- 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts.
- Anomeric effect. Wikipedia.
- What is the Gibbs free energy difference between conformational st
- Substituted cyclohexanes | 1,3-diaxial interaction. quimicaorganica.org.
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
- Ring strain. Wikipedia.
- Computational Heterocyclic Chemistry. Imperial College London.
- Conformational analysis of pentamethylene heterocycles. Chemical Reviews.
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activ
- Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. YouTube.
- (PDF) Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles.
- The relative Gibbs free energy diagram of the conformers (kcal/mol,...
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
- Conformational analysis of selected [2.
- Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.
- 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry.
- 4.2: Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.
- [Spoiler] AAMC FL3 C/P #9. Reddit.
- How is the Gibbs free energy of a protein conformation calcul
- 05 - Reactivity of 6-Membered Arom
- Anomeric Effect. WebMO.
- Ch25: Anomeric effect. University of Calgary.
- Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC Publishing.
- Active esters and resins in peptide synthesis: the role of steric hindrance.
- The Anomeric Effect: The Rule Your Textbook Never Explains. YouTube.
- Steric effects. Wikipedia.
- Steric Hindrance | Organic Chemistry. YouTube.
- A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. Medires.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]
-
Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. [Link]
- Measuring Thermodynamic Stability. Chemistry Stack Exchange.
-
4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- Thermal Stability and Thermodynamic Performances of Pure Siloxanes and Their Mixtures in Organic Rankine Cycles. PSE Community.org.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
- (PDF) Some comments on the thermal stability of substituted ammonium, phosphonium, and arsonium permanganates and their use in alkane oxidation.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 11. proprep.com [proprep.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substituted cyclohexanes | 1,3-diaxial interaction [quimicaorganica.org]
- 14. youtube.com [youtube.com]
- 15. Anomeric effect - Wikipedia [en.wikipedia.org]
- 16. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. Anomeric Effect [webmo.net]
- 18. youtube.com [youtube.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. prepchem.com [prepchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 23. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 24. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 25. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 26. pubs.aip.org [pubs.aip.org]
- 27. chemrxiv.org [chemrxiv.org]
- 28. ENTHALPY-ENTROPY COMPENSATION AND COOPERATIVITY AS THERMODYNAMIC EPIPHENOMENA OF STRUCTURAL FLEXIBILITY IN LIGAND-RECEPTOR INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Entropy—enthalpy compensation: Fact or artifact? - PMC [pmc.ncbi.nlm.nih.gov]
